
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as gamma-aminobutyric acid (GABA) aminotransferase inhibitors, which have been shown to have anticonvulsant and analgesic properties.
Aplicaciones Científicas De Investigación
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant and analgesic properties, making it a potential treatment for epilepsy and chronic pain. It has also been studied for its potential use in the treatment of addiction and anxiety disorders.
Mecanismo De Acción
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity. By inhibiting GABA aminotransferase, N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide increases the levels of GABA in the brain, leading to a decrease in neuronal activity and a reduction in seizures and pain.
Biochemical and Physiological Effects
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a decrease in neuronal activity. It has also been shown to reduce the levels of glutamate, another neurotransmitter that is involved in neuronal activity. In addition, N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide is that it has been extensively studied in animal models, making it a well-established tool for research. However, one of the limitations of N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide is that it has a relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are a number of future directions for research on N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide. One area of interest is in the development of new analogs of N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide that may have improved pharmacological properties. Another area of interest is in the development of new therapeutic applications for N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide, such as in the treatment of addiction and anxiety disorders. Finally, there is a need for further research on the long-term effects of N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide, particularly in terms of its potential for neurotoxicity.
Métodos De Síntesis
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide can be synthesized using a variety of methods, but the most common method involves the reaction of cyclohexylamine with cyclopropanecarbonyl chloride to form N-cyclohexylcyclopropanecarboxamide. This compound is then reacted with piperidine-4-carboxylic acid to form N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide.
Propiedades
IUPAC Name |
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-15(17-14-4-2-1-3-5-14)12-8-10-18(11-9-12)16(20)13-6-7-13/h12-14H,1-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLRTLKYXGJACB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

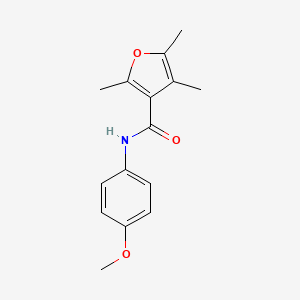
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-phenylacetamide](/img/structure/B7472464.png)
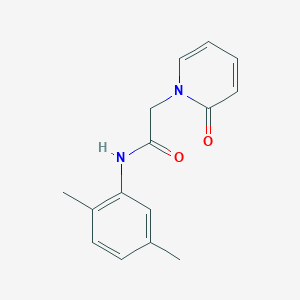
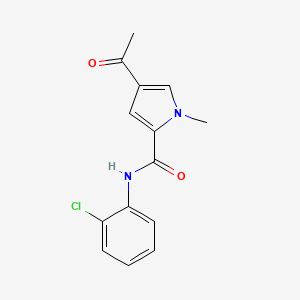
![5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide](/img/structure/B7472489.png)
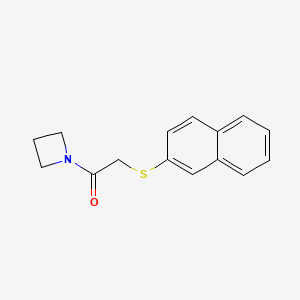
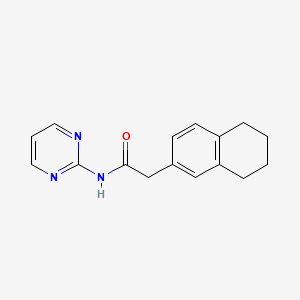
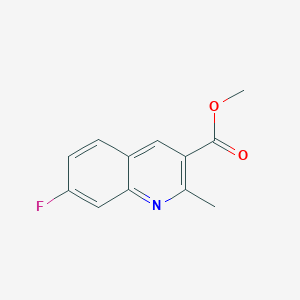

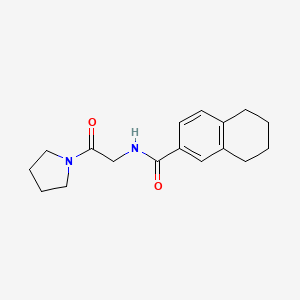
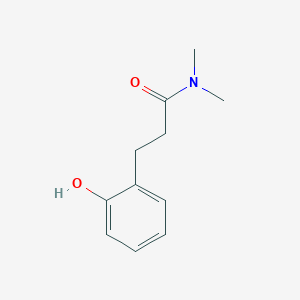
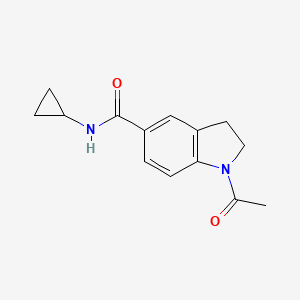
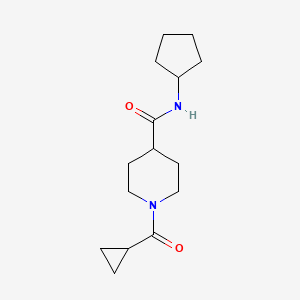
![N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide](/img/structure/B7472543.png)